2-Benzylpyrimidine-4,6-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-11(15)13-9(12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXNPRSAZFLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of the 2 Benzylpyrimidine 4,6 Diol Scaffold
Reactions at the Pyrimidine (B1678525) Core of 2-Benzylpyrimidine-4,6-diol
The pyrimidine ring is the reactive heart of the molecule, presenting several avenues for functionalization. The hydroxyl groups, the ring nitrogen atoms, and the unsubstituted C5 carbon are all potential sites for chemical transformation.
The hydroxyl groups at the C4 and C6 positions of this compound are perhaps the most readily functionalized sites on the scaffold. Their conversion into other functional groups is a cornerstone of its derivatization chemistry. A primary and highly effective transformation is the conversion of the diol to a dichloropyrimidine derivative. This is typically achieved by treatment with a strong dehydrating and chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
This chlorination step is crucial as it transforms the poorly reactive hydroxyl groups into highly reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions. The resulting 2-benzyl-4,6-dichloropyrimidine (B1272923) is a key intermediate for introducing a diverse range of substituents at these positions.
The activated dichloropyrimidine can react with a variety of nucleophiles, including amines (aliphatic, aromatic, and heterocyclic) and alkoxides, to yield disubstituted pyrimidines. These SNAr reactions are influenced by the electronic properties of the starting pyrimidine and the nucleophile, often proceeding under mild conditions. For instance, reactions with amines can be carried out in solvents like ethanol (B145695), sometimes with the addition of a base such as triethylamine (B128534) to neutralize the HCl byproduct.
Table 1: Examples of Nucleophilic Substitution on Dichloropyrimidine Scaffolds
| Reagent Class | Specific Nucleophile | Resulting Functional Group | Reference Reaction |
| Amines | Aliphatic Amines | 4,6-Dialkylamino | SNAr amination |
| Aromatic Amines | 4,6-Diarylamino | SNAr amination | |
| Heterocyclic Amines | 4,6-Diheterocyclylamino | SNAr amination | |
| Alkoxides | Sodium Ethoxide | 4,6-Diethoxy | SNAr solvolysis |
This two-step sequence of chlorination followed by nucleophilic substitution provides a powerful and flexible route to a vast library of 4,6-disubstituted-2-benzylpyrimidine derivatives.
The two nitrogen atoms within the pyrimidine ring are also potential sites for modification, primarily through alkylation or oxidation. While direct N-alkylation of the this compound scaffold can be complex due to the presence of acidic hydroxyl groups, analogous pyrimidine systems demonstrate that these transformations are feasible. One approach involves the initial silylation of the hydroxyl groups to form, for example, 2,4-bis(trimethylsilyloxy)pyrimidine intermediates. These protected intermediates can then be selectively alkylated at the ring nitrogen atoms using various alkylating agents.
Another potential modification is N-oxidation. The ring nitrogens of pyrimidine and its derivatives can be oxidized to form N-oxides using strong oxidizing agents like peroxy acids (e.g., peroxytrifluoroacetic acid). The oxidation of analogous aminopyrimidines to their corresponding mono-N-oxides or di-N-oxides has been documented. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties of the pyrimidine ring and its potential for further reactions.
The carbon atom at the C5 position is the only unsubstituted carbon on the pyrimidine core, making it a prime target for electrophilic substitution reactions. The dihydroxyl groups at C4 and C6 are activating, directing electrophiles to this position.
A notable and well-documented reaction for analogous scaffolds is the Vilsmeier-Haack reaction. Treatment of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent (generated from phosphorus oxychloride and N,N-dimethylformamide) results in formylation exclusively at the C5 position to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. Crucially, under these conditions, the hydroxyl groups remain intact without being substituted by chlorine atoms. This reaction provides a direct method for introducing a reactive aldehyde group at the C5 position of the this compound scaffold, opening up further synthetic possibilities such as condensation reactions or oxidation to a carboxylic acid.
Table 2: Conditions for Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol
| Solvent | Temperature | Reaction Time | Outcome |
| Benzene (B151609) | Reflux | 6 h | C5-Formylation |
| 1,2-Dichloroethane | Reflux | 6 h | C5-Formylation |
| N,N-Dimethylformamide (DMF) | 80 °C | 5 h | C5-Formylation |
| o-Xylene | 100 °C | 7 h | C5-Formylation |
Other potential electrophilic substitutions at the C5 position include nitration and halogenation, which would proceed via electrophilic attack on the electron-rich C5 carbon.
Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety
The inherent reactivity of the this compound skeleton, particularly its tautomeric equilibrium with the corresponding pyrimidine-4,6-dione form, provides a foundation for the construction of fused heterocyclic systems. These reactions often proceed by leveraging the nucleophilicity of the ring nitrogens and the reactivity of the hydroxyl groups, which can be transformed into better leaving groups.
Annulation Reactions
Annulation, the formation of a new ring fused to an existing one, is a powerful strategy for elaborating the this compound core. While direct annulation reactions on the diol itself are not extensively documented, a common and effective approach involves a two-step sequence: conversion of the diol to a more reactive intermediate, followed by cyclization with a bifunctional reagent.
A key transformation in this sequence is the conversion of the 4,6-dihydroxy groups into 4,6-dichloro substituents. This can be achieved using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or a hindered amine. For analogous 5-substituted 2-amino-4,6-dihydroxypyrimidines, an optimized procedure utilizing the Vilsmeier-Haack-Arnold reagent has been developed to yield the corresponding 2-amino-4,6-dichloropyrimidines in high yields. nih.gov This suggests a plausible route for the conversion of this compound to 2-benzyl-4,6-dichloropyrimidine.
With the highly reactive 2-benzyl-4,6-dichloropyrimidine in hand, annulation can be accomplished through reactions with various nucleophiles. For instance, reaction with adamantane-containing amines has been shown to proceed via monoamination of 4,6-dichloropyrimidine, demonstrating the susceptibility of the chloro groups to nucleophilic displacement. nih.gov
A generalized annulation strategy could involve the reaction of 2-benzyl-4,6-dichloropyrimidine with a binucleophile such as a diamine, diol, or aminothiol. The sequential displacement of the two chloro groups would lead to the formation of a new fused ring.
Table 1: Plausible Annulation Reactions via a Dichloro Intermediate
| Starting Material (Proposed) | Reagent | Product Type (Proposed) |
| 2-Benzyl-4,6-dichloropyrimidine | Hydrazine | Pyridazino[4,5-d]pyrimidine |
| 2-Benzyl-4,6-dichloropyrimidine | Ethylenediamine | Pyrazino[2,3-d]pyrimidine |
| 2-Benzyl-4,6-dichloropyrimidine | o-Phenylenediamine | Pyrimido[4,5-b]quinoxaline |
Formation of Fused Pyrimidine Systems
The construction of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, from the this compound scaffold is of significant interest due to the diverse biological activities of these bicyclic heterocycles. nih.gov The synthesis of such systems often begins with appropriately substituted pyrimidine precursors.
One established route to pyrimido[4,5-d]pyrimidines involves the use of 6-aminouracil (B15529) derivatives as starting materials. nih.gov A plausible synthetic pathway originating from this compound would first involve functionalization at the 5-position, followed by conversion of the diol to an amino-substituted pyrimidine. For example, the Vilsmeier-Haack reaction on the closely related 2-methylpyrimidine-4,6-diol affords 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. This demonstrates that the C5 position is susceptible to electrophilic substitution. Subsequent transformation of this aldehyde and the hydroxyl groups could lead to a suitable precursor for cyclization into a pyrimido[4,5-d]pyrimidine (B13093195) system.
Another important class of fused pyrimidines are the pyrido[2,3-d]pyrimidines. Their synthesis often involves the cyclocondensation of 6-aminopyrimidines with various reagents. While direct synthesis from this compound is not reported, a multi-step sequence involving the conversion of the diol to a 6-aminopyrimidine derivative could provide access to this scaffold.
Structure-Directed Derivatization for Targeted Research Applications
The targeted derivatization of the this compound scaffold is crucial for exploring its potential in various research areas, particularly in medicinal chemistry. Structure-activity relationship (SAR) studies guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. eurekaselect.com
The 2-benzylpyrimidine (B14149350) core is a known pharmacophore in various biologically active molecules, including kinase inhibitors. nih.gov SAR studies on related pyrimidine derivatives have highlighted the importance of substituents at the 2, 4, and 6 positions for biological activity. For instance, in a series of 4,6-diaryl-substituted pyrimidines designed as phosphoinositide 3-kinase (PI3K) inhibitors, the nature of the substituents at these positions was found to be critical for their inhibitory potency. nih.govresearchgate.net
Table 2: Key Positions for Structure-Directed Derivatization of the this compound Scaffold
| Position | Potential Modifications | Rationale for Derivatization |
| C2-Benzyl group | Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups), replacement with other aryl or heteroaryl groups. | To modulate hydrophobic interactions and electronic properties, potentially improving binding affinity to biological targets. |
| C4 and C6-Diol | Conversion to ethers, esters, amines, or halogens. | To alter solubility, hydrogen bonding capacity, and reactivity for further functionalization or to act as key interaction points with a target protein. |
| C5-Position | Introduction of various substituents (e.g., formyl, nitro, halo) via electrophilic substitution. | To explore new interaction points with target macromolecules and to serve as a handle for further synthetic transformations. |
A key strategy in structure-directed derivatization is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. cambridgemedchemconsulting.comuran.ua For the this compound scaffold, the benzyl (B1604629) group could be replaced with other bioisosteres to probe the binding pocket of a target enzyme. Similarly, the hydroxyl groups could be replaced with other hydrogen bond donors or acceptors.
The derivatization of the C5 position, as demonstrated by the Vilsmeier-Haack reaction on an analogous compound, offers a direct route to introduce functionality that can significantly impact biological activity. The resulting aldehyde can be a precursor for a variety of other functional groups, allowing for a systematic exploration of the chemical space around the pyrimidine core.
Spectroscopic and Advanced Structural Elucidation of 2 Benzylpyrimidine 4,6 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Benzylpyrimidine-4,6-diol, a suite of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the connectivity between the benzyl (B1604629) and pyrimidine (B1678525) moieties.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzyl group and the pyrimidine ring. The benzylic methylene (B1212753) protons (-CH₂-) typically appear as a singlet in the range of 3.8–4.2 ppm. The five protons of the phenyl ring would generate a complex multiplet system between 7.20 and 7.40 ppm. A key diagnostic signal is a singlet corresponding to the lone proton on the pyrimidine ring (H-5), which is expected to appear in a relatively upfield region for a heterocyclic aromatic proton, typically around 5.5 ppm, due to the influence of the adjacent hydroxyl groups. The two hydroxyl protons (-OH) at positions 4 and 6 are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The benzylic carbon is anticipated around 40–45 ppm. The carbons of the phenyl ring would appear in the aromatic region (125–140 ppm). The pyrimidine ring carbons are expected at more downfield shifts due to the presence of electronegative nitrogen and oxygen atoms, with C-4 and C-6 appearing around 165–170 ppm, C-2 at a similar downfield region, and C-5 at a more shielded position around 85-90 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrimidine C2 | - | ~168.0 |
| Pyrimidine C4/C6 | - | ~166.5 |
| Pyrimidine C5 | ~5.5 (s, 1H) | ~87.0 |
| Benzyl -CH₂- | ~4.0 (s, 2H) | ~42.0 |
| Benzyl C1' | - | ~138.0 |
| Benzyl C2'/C6' | ~7.35 (d, 2H) | ~129.0 |
| Benzyl C3'/C5' | ~7.30 (t, 2H) | ~128.5 |
| Benzyl C4' | ~7.25 (t, 1H) | ~126.8 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring (H-2'/H-3', H-3'/H-4', etc.), confirming the presence of the monosubstituted benzene (B151609) ring spin system. No other correlations are expected, as the benzylic CH₂ and pyrimidine H-5 protons are isolated spin systems. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. nih.gov It would show a clear correlation between the proton signal at ~4.0 ppm and the carbon signal at ~42.0 ppm, assigning them to the benzylic -CH₂- group. Likewise, correlations would be observed between each aromatic proton of the phenyl ring and its corresponding carbon, as well as a key correlation between the pyrimidine H-5 proton (~5.5 ppm) and the C-5 carbon (~87.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the connection of different molecular fragments. libretexts.org The most critical correlation for this compound would be from the benzylic methylene protons (~4.0 ppm) to the pyrimidine C-2 carbon (~168.0 ppm). This long-range coupling definitively establishes the connection between the benzyl group and the pyrimidine ring at the C-2 position. Additional correlations from the benzylic protons to the phenyl C-1' and C-2'/C6' carbons would further confirm the benzyl structure. researchgate.netresearchgate.net
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Proton (δ, ppm) | Correlated Nucleus (δ, ppm) | Correlation Type |
|---|---|---|---|
| COSY | ~7.35 (H-2'/H-6') | ~7.30 (H-3'/H-5') | ³JHH |
| COSY | ~7.30 (H-3'/H-5') | ~7.25 (H-4') | ³JHH |
| HSQC | ~5.5 (H-5) | ~87.0 (C-5) | ¹JCH |
| HSQC | ~4.0 (-CH₂-) | ~42.0 (-CH₂-) | ¹JCH |
| HMBC | ~4.0 (-CH₂-) | ~168.0 (C-2) | ³JCH |
| HMBC | ~4.0 (-CH₂-) | ~138.0 (C-1') | ²JCH |
STD NMR is a powerful technique used to identify which parts of a ligand are in close contact with a target macromolecule, such as a protein, in solution. researchgate.net The experiment involves selectively saturating a region of the protein's NMR spectrum and observing the transfer of this saturation to the bound ligand. Protons on the ligand that are in closest proximity (typically <5 Å) to the protein surface receive the most saturation and show the strongest signals in the resulting difference spectrum. researchgate.net
For this compound, an STD NMR experiment could reveal its binding epitope. If the benzyl group is crucial for binding and enters a hydrophobic pocket of the target protein, its protons would show a strong STD effect. Conversely, if the pyrimidine-diol portion is more critical for interaction, perhaps through hydrogen bonding, the H-5 proton would exhibit a more significant STD enhancement. The relative intensity of the signals in the STD spectrum allows for the calculation of STD amplification factors, which can be used to map the binding interface.
Table 3: Hypothetical STD NMR Results for Ligand-Target Interaction
| Proton Group | ¹H Chemical Shift (δ, ppm) | Hypothetical STD Amplification Factor (%) | Interpretation |
|---|---|---|---|
| Benzyl (aromatic) | 7.20 - 7.40 | 100 | Protons in closest contact with the receptor. |
| Benzyl (-CH₂-) | ~4.0 | 85 | Protons in close proximity to the receptor. |
Mass Spectrometry (MS) Characterization
Mass spectrometry provides essential information regarding the molecular weight and elemental formula of a compound, and its fragmentation pattern can be used to confirm the proposed structure.
HRMS is used to measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact elemental formula. For this compound, with a molecular formula of C₁₁H₁₀N₂O₂, the calculated monoisotopic mass is 202.07423 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value (e.g., 202.07450 Da) would provide unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers.
Table 4: HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₀N₂O₂ | [M+H]⁺ | 203.08150 |
| C₁₁H₁₀N₂O₂ | [M+Na]⁺ | 225.06345 |
In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint that can help confirm a molecule's structure. wikipedia.org
For this compound, the most prominent fragmentation pathway is expected to be the cleavage of the bond between the benzylic carbon and the pyrimidine ring. This would result in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at an m/z of 91, which would likely be the base peak in the spectrum. The remaining pyrimidine-diol radical portion would have an m/z of 111. Subsequent fragmentations of the pyrimidine ring itself, such as the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), are also plausible pathways. nih.govsphinxsai.com
Table 5: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 202 | Molecular Ion [M]⁺• | [C₁₁H₁₀N₂O₂]⁺• |
| 111 | [M - C₇H₇]⁺ | [C₄H₃N₂O₂]⁺ |
| 91 | Tropylium Cation (Base Peak) | [C₇H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the pyrimidine ring, the hydroxyl groups, and the benzyl substituent.
Due to the tautomeric nature of the pyrimidine-4,6-diol moiety, it can exist in equilibrium with its keto forms, 2-benzyl-1H-pyrimidine-4,6-dione and 2-benzyl-6-hydroxypyrimidin-4(3H)-one. This tautomerism significantly influences the IR spectrum, particularly in the regions associated with O-H, N-H, and C=O stretching vibrations. The solid-state IR spectrum would likely represent a time-averaged snapshot of these tautomeric forms.
Expected Characteristic IR Absorption Bands for this compound:
| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Functional Group Vibration |
| 3400-3200 | Strong, Broad | O-H stretching (from diol tautomer) and N-H stretching (from dione (B5365651) tautomer) |
| 3100-3000 | Medium | Aromatic C-H stretching (benzyl group and pyrimidine ring) |
| 2960-2850 | Weak to Medium | Aliphatic C-H stretching (methylene bridge of benzyl group) |
| 1700-1650 | Strong | C=O stretching (from dione tautomer) |
| 1620-1580 | Medium to Strong | C=N and C=C stretching (pyrimidine ring) |
| 1500-1400 | Medium | Aromatic C=C stretching (benzyl group) |
| 1470-1430 | Medium | CH₂ bending (scissoring) (methylene bridge of benzyl group) |
| 1300-1200 | Medium to Strong | C-O stretching (from diol tautomer) |
| 800-700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted benzene ring) |
The broad band observed in the 3400-3200 cm⁻¹ region is indicative of hydrogen-bonded O-H and N-H groups, a common feature in compounds capable of tautomerism and intermolecular hydrogen bonding in the solid state. The strong absorption in the 1700-1650 cm⁻¹ range would confirm the presence of the keto- tautomeric form. The presence of bands in the 1620-1400 cm⁻¹ region is characteristic of the aromatic pyrimidine and benzyl rings.
X-ray Crystallography for Solid-State Structural Analysis
Hypothetical Crystallographic Data for this compound:
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~9-14 |
| c (Å) | ~15-20 |
| α (°) | 90 |
| β (°) | ~90-100 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
In the solid state, it is highly probable that this compound exists predominantly in one of its keto-enol tautomeric forms, likely stabilized by an extensive network of intermolecular hydrogen bonds. These hydrogen bonds would involve the hydroxyl and/or amine protons and the carbonyl oxygen and/or ring nitrogen atoms of adjacent molecules, leading to a stable, packed crystal lattice. The benzyl group, being relatively bulky, would influence the packing arrangement, likely orienting itself to minimize steric hindrance.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's empirical formula to confirm its elemental composition and purity.
The molecular formula for this compound is C₁₁H₁₀N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
Theoretical Elemental Composition of this compound (C₁₁H₁₀N₂O₂):
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 65.34 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 5.00 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.85 |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.81 |
| Total | 202.23 | 100.00 |
Experimental elemental analysis of a pure sample of this compound is expected to yield percentage values that are in close agreement (typically within ±0.4%) with these calculated theoretical values, thereby validating its empirical formula.
Biological Activity and Mechanistic Studies of 2 Benzylpyrimidine 4,6 Diol and Analogs
Enzyme Inhibition Studies
The primary mechanism of action for many benzylpyrimidine analogs is the targeted inhibition of enzymes crucial for the survival of both microbial and eukaryotic cells. These studies are fundamental to understanding their therapeutic efficacy and for the rational design of more potent and selective agents.
The most extensively documented activity of benzylpyrimidine analogs is the inhibition of Dihydrofolate Reductase (DHFR). nih.govbohrium.comchemrxiv.org This enzyme is vital for cellular metabolism, as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and certain amino acids. mdpi.com By blocking this enzyme, DHFR inhibitors disrupt DNA synthesis and cell proliferation.
Analogs such as 2,4-diamino-5-benzylpyrimidines have been a major focus of this research. The antibacterial agent Trimethoprim, a classic example of this class, demonstrates the therapeutic application of DHFR inhibition. nih.govresearchgate.net Research has shown that modifications to the benzyl (B1604629) and pyrimidine (B1678525) rings can significantly alter inhibitory potency and selectivity for bacterial DHFR over its mammalian counterpart. For instance, certain 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidine derivatives have demonstrated an apparent Ki value for E. coli DHFR that is 13 times lower than that of Trimethoprim, indicating significantly higher potency. nih.gov This enhanced activity and selectivity are often attributed to specific substitutions that allow the molecule to fit more effectively into the active site of the bacterial enzyme. nih.gov Studies on various analogs have yielded a range of inhibitory concentrations, highlighting the structure-activity relationship within this chemical family. chemrxiv.orgmdpi.com
| Compound/Analog Class | Target Enzyme | Inhibitory Value (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 2,4-diamino-6-substituted pyrido[3,2-d]-pyrimidines | Human DHFR | IC₅₀ = 0.46 µmol/L | mdpi.com |
| 2,4-diamino-5-[(dihydroquinolyl)methyl]pyrimidine analog | E. coli DHFR | Kᵢ 13x lower than Trimethoprim | nih.gov |
| 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine analog (Compound 59) | L. major DHFR | IC₅₀ = 0.10 µM | researchgate.net |
| Triazine-benzimidazole analogues | Human DHFR | IC₅₀ = 2.0 nM | mdpi.com |
Deoxyuridine Triphosphate Nucleotidohydrolase (dUTPase) is another crucial enzyme in nucleotide metabolism. Its primary function is to prevent the misincorporation of uracil (B121893) into DNA by hydrolyzing dUTP into dUMP. While dUTPase is a recognized therapeutic target, extensive literature searches have not revealed direct inhibitory activity of 2-benzylpyrimidine-4,6-diol or its close analogs against this specific enzyme. Research on dUTPase inhibitors has largely focused on other classes of compounds. Therefore, based on available scientific data, dUTPase is not a currently established target for this particular family of pyrimidine derivatives.
Beyond DHFR, the pyrimidine scaffold is known to interact with other biological targets. While direct studies on this compound are limited, research into the broader class of pyrimidine derivatives suggests potential for other enzymatic inhibition. For example, various substituted pyrimidines have been investigated for a wide range of biological activities, which implies interactions with multiple cellular targets. niscpr.res.in However, specific, well-documented enzyme targets for this compound, other than the extensively studied DHFR in its analogs, are not prominent in the current scientific literature.
Antimicrobial Investigations
The enzymatic inhibition profiles of benzylpyrimidine analogs translate directly into significant antimicrobial activity. These compounds have been evaluated against a variety of pathogenic microorganisms.
The antibacterial properties of 2,4-diamino-5-benzylpyrimidine analogs are well-established, stemming from their potent inhibition of bacterial DHFR. acs.orgacs.org These compounds exhibit a broad spectrum of activity, though efficacy varies depending on the specific bacterial species and the chemical structure of the analog.
Studies have demonstrated high in vitro activity against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com For example, certain quinolylmethyl and tetrahydroquinolyl)methyl]pyrimidine derivatives were found to be highly active against Gram-positive organisms. bohrium.com The minimum inhibitory concentration (MIC), a measure of antibacterial potency, has been determined for numerous analogs against clinically relevant bacteria.
| Compound/Analog Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2,4-diamino-5-[(dihydroquinolyl)methyl]pyrimidine analog | Gram-positive organisms | Outstanding activity | nih.gov |
| Quinolylmethyl pyrimidine derivative (Compound 4i) | Gram-positive organisms | Among the most active | bohrium.com |
| Trimethoprim Analogs | General Bacteria | Broad-spectrum activity | nih.gov |
The investigation of pyrimidine derivatives has also extended to their potential as antifungal agents. mdpi.comegranth.ac.in Various novel pyrimidine compounds have been synthesized and tested against a range of phytopathogenic fungi, demonstrating significant fungicidal properties. mdpi.com
For example, certain pyrimidine derivatives containing an amide moiety showed excellent antifungal activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov Similarly, other synthesized pyrimidine derivatives have shown potent growth inhibition against fungi such as Botryosphaeria dothidea and Botrytis cinerea. nih.govresearchgate.net While these studies focus on various pyrimidine structures rather than specifically on this compound, they establish the pyrimidine core as a promising scaffold for the development of novel antifungal agents.
| Compound/Analog Class | Fungal Strain | Activity (EC₅₀ / Inhibition Rate) | Reference |
|---|---|---|---|
| Pyrimidine-amide derivative (Compound 5o) | Phomopsis sp. | EC₅₀ = 10.5 µg/ml | nih.gov |
| Pyrimidine-amide derivative (Compound 5f) | Phomopsis sp. | 100% Inhibition at 50 µg/ml | nih.gov |
| N-benzylidine-2-aminopyrimidine | Fusarium verticillioides | 100% Inhibition | egranth.ac.in |
| N-benzylidine-2-aminopyrimidine | Macrophomina phaseolina | 100% Inhibition | egranth.ac.in |
Antiviral Evaluations
The pyrimidine scaffold is a cornerstone in the development of antiviral agents. While direct studies on this compound are not extensively detailed in the provided research, the evaluation of its analogs provides significant insights into their potential antiviral activities.
Research into pyrimido[4,5-d]pyrimidines has identified compounds with selective efficacy against coronaviruses, specifically HCoV-229E and HCoV-OC43. mdpi.com Notably, substitutions at the amino position, such as with amino-indane or tetrahydronaphthalene, were found to be crucial for this antiviral activity. mdpi.com Although these compounds represent a different class of pyrimidine derivatives, they highlight the potential of the core structure in antiviral drug design.
Furthermore, 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) have demonstrated potent and selective anti-HIV-1 activity. nih.gov One particular compound from this series, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, has even been selected for clinical evaluation. nih.gov These findings underscore the importance of the benzyl group in conferring antiviral properties to pyrimidine derivatives.
The broad-spectrum antiviral potential of nucleoside analogs, many of which incorporate a pyrimidine base, is well-documented. nih.gov Compounds like Favipiravir (T-705), a pyrazinecarboxamide derivative, exhibit activity against a wide range of RNA viruses, including influenza and, more recently, SARS-CoV-2. actanaturae.ru The mechanisms of action for these analogs often involve the induction of lethal viral mutagenesis or RNA chain termination. nih.gov
While specific EC50 values for this compound are not available in the reviewed literature, the data from related pyrimidine structures suggest that this compound family holds promise for further antiviral research.
Agricultural Applications
Pyrimidine derivatives have carved out a significant niche in the agrochemical sector, demonstrating efficacy as both fungicides and herbicides.
Fungicidal Activity of Pyrimidine-4,6-diol Derivatives
A number of novel pyrimidine derivatives have been synthesized and evaluated for their in vitro fungicidal activities against a variety of phytopathogenic fungi. nih.govresearchgate.net These studies reveal that many of these compounds possess significant fungicidal properties, with some even outperforming commercial fungicides. nih.govresearchgate.net
For instance, certain synthesized pyrimidine derivatives showed notable activity against fungi such as Thanatephorus cucumeris and Rhizoctonia solani. researchgate.net In one study, several derivatives exhibited good activity (>50% inhibition) against a majority of the tested fungi. researchgate.net
Another study focused on pyrimidine derivatives containing an amide moiety, which were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.govresearchgate.net One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displayed excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/mL). frontiersin.orgnih.govresearchgate.net
Table 1: Fungicidal Activity of Selected Pyrimidine Derivatives
| Compound/Fungicide | Target Fungi | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) |
|---|---|---|---|
| Pyrimidine Derivative 1a | Thanatephorus cucumeris | 80.4 | Not Reported |
| Pyrimidine Derivative 3b | Thanatephorus cucumeris | 76.5 | Not Reported |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 100 | 10.5 |
Herbicide-Related Research
The pyrimidine framework is also a key component in the quest for new herbicides. Phenylpyrimidine derivatives, a subclass to which this compound belongs, have been extensively studied for their herbicidal properties. thepharmajournal.com Their mechanism of action often involves the inhibition of specific enzymes that are crucial for plant growth and development. thepharmajournal.com
Recent research has focused on the design and synthesis of sulfonamide-containing pyrimidinedione derivatives. nih.gov These compounds have shown strong post-emergence herbicidal activity against broadleaf weeds. nih.gov One particular compound, 6q, was found to be as effective as the commercial herbicide saflufenacil, achieving 100% efficacy against Zinnia elegans and Abutilon theophrasti at a concentration of 9.375 g a.i./ha. nih.gov The herbicidal activity of these compounds is linked to the inhibition of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in plant chloroplast formation. nih.gov
Another study synthesized a series of highly functionalized pyrimidine derivatives and tested their pre-emergent herbicidal activity against Raphanus sativus. thepharmajournal.com The results indicated that a phenylpyrimidine-5-carboxylate derivative had better herbicidal activity than its chloro and methoxy (B1213986) derivatives, although it was not as potent as the standard, pendimethalin. thepharmajournal.com
Immunomodulatory Effects and Cellular Pathway Modulation
The immunomodulatory potential of pyrimidine derivatives has been an area of active investigation, particularly concerning their ability to modulate cellular pathways involved in the immune response.
Inhibition of Immune-Activated Nitric Oxide Production
A study on 5-substituted 2-amino-4,6-dihydroxypyrimidines and their 2-amino-4,6-dichloropyrimidine (B145751) counterparts revealed interesting immunomodulatory effects. nih.gov While the 2-amino-4,6-dihydroxypyrimidine (B16511) analogs did not show any inhibitory activity on nitric oxide (NO) production, the 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated NO production in mouse peritoneal cells. nih.gov
The most potent compound in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC50 of 2 µM. nih.gov Other derivatives in this class showed IC50 values in the range of 9-36 µM. nih.gov Importantly, these compounds did not have any suppressive effects on cell viability. nih.gov Although the precise mechanism of action is yet to be fully elucidated, this research points to the potential of certain pyrimidine structures to act as anti-inflammatory agents by inhibiting NO production. nih.gov
Table 2: Inhibition of Nitric Oxide Production by 5-Substituted 2-Amino-4,6-dichloropyrimidines
| Compound | IC50 (µM) |
|---|---|
| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 |
Computational Chemistry and Chemoinformatics Approaches for 2 Benzylpyrimidine 4,6 Diol Research
Pharmacophore Modeling and Virtual Screening
Application in Identification of Potential Ligands
There is no specific information available in the searched literature regarding the use of 2-Benzylpyrimidine-4,6-diol in chemoinformatics approaches for the identification of potential ligands.
Molecular Docking Simulations
No molecular docking studies specifically investigating this compound were found in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to understand drug-receptor interactions and to predict binding affinity. nih.govnih.gov
Prediction of Ligand-Protein Binding Poses
Information regarding the prediction of ligand-protein binding poses specifically for this compound is not available. This type of analysis is fundamental in understanding the mechanism of action of potential drug candidates.
Estimation of Binding Affinities and Interaction Energies
There are no available studies that report the estimation of binding affinities or interaction energies for this compound with any specific protein target. The binding free energy is a critical parameter that indicates the strength of the interaction between a ligand and its target protein. nih.gov
Analysis of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
A detailed analysis of the key molecular interactions, such as hydrogen bonding and hydrophobic contacts, for this compound with a biological target has not been documented in the searched scientific literature.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulation studies focused on this compound were identified. MD simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. mostwiedzy.pl
Conformational Dynamics of this compound and its Complexes
There is no specific research available on the conformational dynamics of this compound or its complexes. Conformational analysis is important for understanding the flexibility of a molecule and how its shape can influence its biological activity. nih.gov
Dynamic Profiling of Protein-Ligand Interactions
The static picture provided by techniques like X-ray crystallography often fails to capture the full complexity of a ligand's interaction with its protein target. Molecular dynamics (MD) simulations have become an essential tool for understanding the dynamic nature of these interactions over time. For a compound such as this compound, MD simulations can reveal crucial information about its binding stability, the conformational changes it induces in the target protein, and the role of solvent molecules in mediating the interaction.
These simulations model the movement of atoms in the protein-ligand complex by solving Newton's equations of motion, providing a trajectory of the system's behavior over time, often on the nanosecond to microsecond scale. By analyzing this trajectory, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, and assess their persistence. For instance, an MD simulation could track the hydrogen bonds between the diol groups of this compound and specific amino acid residues in a binding pocket, revealing how often these bonds form and break. This provides a more realistic view of the binding event than a single, static structure.
Furthermore, ensemble refinement techniques can be used on crystallographic data to model the conformational diversity of a bound ligand, offering insights into its movement within the binding site. Mass spectrometry-based methods, including hydrogen-deuterium exchange (HDX-MS) and chemical crosslinking, can also provide experimental data on the dynamic changes in a protein's conformation upon ligand binding, complementing the computational findings.
Table 1: Illustrative Analysis of Key Protein-Ligand Interactions for this compound from a Hypothetical MD Simulation This table is for illustrative purposes and does not represent real experimental data.
| Interaction Type | Ligand Group | Protein Residue | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|---|
| Hydrogen Bond | 4-hydroxyl | Asp102 | 2.8 | 92.5 |
| Hydrogen Bond | 6-hydroxyl | Ser150 | 3.1 | 78.1 |
| Pi-Pi Stacking | Benzyl (B1604629) Ring | Phe205 | 3.5 | 85.3 |
| Hydrophobic | Benzyl Group | Leu105, Val148 | - | - |
Theoretical Insights into Reaction Mechanisms and Electronic Properties
Quantum Mechanical (QM) Calculations
Quantum mechanical (QM) calculations are fundamental for understanding the intrinsic electronic properties of this compound. Methods like Density Functional Theory (DFT) can be employed to determine the molecule's three-dimensional geometry, electron distribution, and orbital energies. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of this compound, predicting sites susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting how the molecule might interact with a biological target or participate in a chemical reaction.
Table 2: Hypothetical Electronic Properties of this compound Calculated via DFT This table is for illustrative purposes and does not represent real experimental data.
| Calculated Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 Debye |
| Total Energy | -950.4 Hartree |
QM/MM Approaches for Enzymatic Reaction Mechanisms
To study this compound within the complex environment of an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the computational tool of choice. These approaches combine the accuracy of QM for the chemically active region with the efficiency of MM for the surrounding protein and solvent. The core idea is to treat the substrate (this compound) and the critical amino acid residues involved in the reaction with a high-level QM method, while the rest of the protein is described by a classical MM force field.
This partitioning allows for the detailed modeling of bond-making and bond-breaking processes, which is impossible with MM alone. Using QM/MM, researchers can map the entire reaction pathway, identify transition states and intermediates, and calculate the activation energy barriers. This provides a deep understanding of the catalytic mechanism and the specific roles of active site residues in stabilizing the transition state. For example, a QM/MM study could elucidate how an enzyme catalyzes the modification of the pyrimidine (B1678525) ring or the benzyl group of the ligand.
Cheminformatics Approaches for Chemical Space Exploration
Diversity Analysis and Clustering Methods
Cheminformatics provides the tools to navigate and analyze the vastness of chemical space, which is particularly relevant when exploring analogs of a lead compound like this compound. Diversity analysis is used to quantify the structural variety within a library of related compounds. This is typically achieved by calculating molecular fingerprints—bitwise strings that encode structural features—for each molecule and then comparing them using similarity metrics like the Tanimoto coefficient.
Clustering methods group molecules based on their structural similarity. By clustering a virtual library of pyrimidine derivatives, researchers can ensure that they are sampling a wide range of chemical scaffolds rather than focusing on a narrow set of closely related analogs. This systematic exploration helps in identifying novel structures with potentially improved activity or properties.
Table 3: Example of a Similarity Matrix for Pyrimidine Analogs using Tanimoto Coefficients This table is for illustrative purposes and does not represent real experimental data.
| Compound | Analog A | Analog B | Analog C | Analog D |
|---|---|---|---|---|
| This compound | 0.85 | 0.62 | 0.91 | 0.45 |
| Analog A | 1.00 | 0.58 | 0.88 | 0.41 |
| Analog B | 0.58 | 1.00 | 0.65 | 0.79 |
| Analog C | 0.88 | 0.65 | 1.00 | 0.43 |
| Analog D | 0.41 | 0.79 | 0.43 | 1.00 |
Database Screening and Lead Identification Strategies
Once a biological target for this compound is validated, computational screening of large compound databases can accelerate the discovery of new lead compounds. Virtual screening (VS) is a key strategy where libraries containing millions of compounds are computationally docked into the 3D structure of the target protein. Scoring functions are used to estimate the binding affinity of each compound, allowing researchers to rank them and select a smaller, more manageable number of promising candidates for experimental testing.
This process, known as hit identification, is the first step in the hit-to-lead (H2L) process. The initial "hits" from virtual screening, which may include novel pyrimidine derivatives, are then subjected to further computational and experimental evaluation. This involves assessing their physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles to identify "lead" compounds that possess a more drug-like profile and are suitable for further optimization.
Future Perspectives and Emerging Research Directions for 2 Benzylpyrimidine 4,6 Diol
Challenges and Opportunities in Synthesis and Derivatization
The synthesis of 2-benzylpyrimidine-4,6-diol presents both challenges and opportunities for medicinal chemists. A common synthetic route involves the condensation of malondiamide with appropriate esters, a method used for analogous 2-alkylpyrimidine-4,6-diols. nih.gov Challenges in this approach include optimizing reaction conditions to maximize yield and purity, as well as managing the solubility of reactants and products.
Opportunities for derivatization are critical for exploring the structure-activity relationship (SAR) of this compound. However, research on related pyrimidine-4,6-diols has shown that the core structure is sensitive to modification. For instance, substitutions on the pyrimidine (B1678525) ring nitrogen or at the 5-position have been shown to eliminate or reduce agonist activity at the GPR84 receptor. nih.gov This presents a significant challenge, suggesting that the hydroxyl groups on the pyrimidine ring may be essential for certain biological activities.
Despite these challenges, significant opportunities lie in the derivatization of the benzyl (B1604629) group. Modifications to the phenyl ring of the benzyl moiety, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups), could modulate the compound's electronic and steric properties. This could lead to derivatives with altered potency, selectivity, and pharmacokinetic profiles. The exploration of different linkers to replace the methylene (B1212753) bridge of the benzyl group also represents a viable avenue for creating novel analogues.
| Synthetic Approach | Key Reactants | Potential Challenges | Derivatization Opportunities |
| Condensation Reaction | Malondiamide, Benzyl Esters | Reaction optimization, yield, purity, solubility | Substitution on the benzyl ring, modification of the linker |
Exploration of New Biological Targets and Therapeutic Areas
While the biological activity of this compound itself is not extensively documented, the broader class of 2-substituted-pyrimidine-4,6-diols has shown promise, particularly as agonists for the G protein-coupled receptor 84 (GPR84). nih.gov GPR84 is primarily expressed in hematopoietic tissues and is implicated in inflammatory processes. nih.gov Its involvement in conditions such as Alzheimer's disease, neuropathic pain, and inflammatory bowel disease makes it an attractive target. nih.gov Consequently, this compound and its derivatives are prime candidates for investigation as modulators of GPR84 for the treatment of inflammatory and neurological disorders.
Beyond GPR84, the pyrimidine scaffold is a key component in inhibitors of other important biological targets. For example, various pyrimidine analogues are known inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and certain amino acids. researchgate.net DHFR is a well-established target for anticancer and antimicrobial therapies. researchgate.net This opens up the possibility of exploring this compound derivatives as potential DHFR inhibitors for applications in oncology or infectious diseases like leishmaniasis. researchgate.net Other potential targets for pyrimidine-based compounds include kinases, which are central to cell signaling and are often dysregulated in cancer. researchgate.net
Advancements in Computational Modeling and In Silico Screening Methodologies
Computational chemistry offers powerful tools to accelerate the exploration of this compound's therapeutic potential. In silico screening allows for the rapid evaluation of the compound and a virtual library of its derivatives against a vast array of biological targets. Molecular docking simulations can predict the binding affinity and interaction patterns of these molecules within the active site of a target protein, providing insights into their potential as inhibitors or activators. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates. Furthermore, computational methods are invaluable for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify derivatives with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net
| Computational Method | Application for this compound Research | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities to targets like GPR84, DHFR, kinases. | Identification of potential biological targets and lead compounds. |
| QSAR | Correlating structural modifications with changes in biological activity. | Guiding the design of more potent and selective derivatives. |
| ADME Prediction | In silico assessment of pharmacokinetic properties. | Early identification of compounds with drug-like properties. |
Potential for this compound as a Privileged Scaffold in Drug Discovery
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets, serving as a versatile template for drug design. nih.govmdpi.comresearchgate.net The this compound structure possesses several features that suggest its potential as a privileged scaffold. The pyrimidine-4,6-diol core is rich in hydrogen bond donors and acceptors, enabling it to anchor within the binding sites of various proteins. nih.gov
The benzyl group provides a hydrophobic region that can engage in van der Waals and π-π stacking interactions, which are also crucial for molecular recognition. nih.gov The synthetic tractability of the benzyl group allows for the creation of a diverse library of compounds, each tailored to interact with a specific target. The combination of a versatile hydrogen-bonding core and a readily modifiable hydrophobic appendage makes this compound an excellent candidate for development as a privileged scaffold for targeting a range of protein families, from GPCRs to enzymes like kinases and reductases.
Integration of Experimental and Computational Approaches in Research Workflow
The most effective strategy for unlocking the full potential of this compound involves a tightly integrated workflow combining computational and experimental methods. This iterative cycle begins with in silico techniques to identify promising derivatives and potential biological targets.
Following the computational phase, the highest-ranking virtual hits are synthesized. These compounds then undergo experimental validation through in vitro biological assays to confirm their activity and determine their potency and selectivity. nih.gov The experimental data are then fed back into the computational models to refine them, improving their predictive power. This synergistic loop of design, synthesis, testing, and model refinement accelerates the drug discovery process, enabling a more rational and efficient exploration of the chemical space around the this compound scaffold. This integrated approach has been successfully applied to the study of other pyrimidine derivatives, demonstrating its utility. bohrium.com
Q & A
Q. What are the best practices for resolving instability of this compound in aqueous buffers during cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
